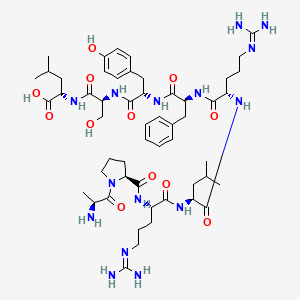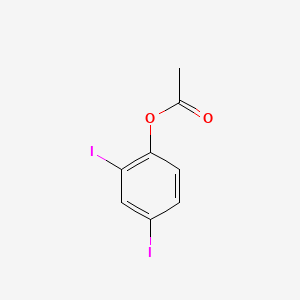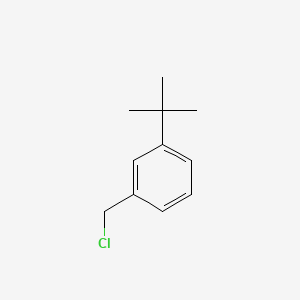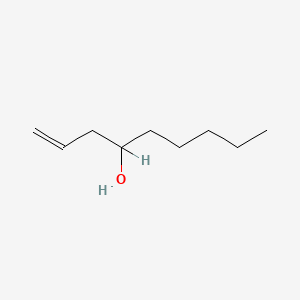
硬脂酸银
概述
描述
科学研究应用
Silver stearate has a wide range of scientific research applications:
作用机制
Target of Action
The primary targets of silver stearate are bacterial cells. Silver ions precipitate bacterial proteins by combining with chloride in tissue forming silver chloride .
Mode of Action
Silver stearate interacts with its targets by releasing silver ions. These ions disrupt cellular signaling functions, acting as powerful cell death inducers . The antimicrobial action of silver ions is linked with adhesion of silver ions onto the surface of the cell wall and membrane, penetration inside the cell, and damaging of intracellular structures and biomolecules .
Biochemical Pathways
Silver stearate affects several biochemical pathways. It induces cellular toxicity through the generation of reactive oxygen species and free radicals . This imbalance between the prooxidant and antioxidant levels inflicts damage to the cell’s organelles .
Pharmacokinetics
It’s known that the pharmacokinetics of silver nanoparticles, which silver stearate can decompose into, is dose, exposure route, species, and gender dependent .
Result of Action
The molecular and cellular effects of silver stearate’s action include the disruption of cellular signaling functions and the induction of cell death . It can trigger cell death pathways such as apoptosis, necrosis, and autophagy .
Action Environment
The action, efficacy, and stability of silver stearate can be influenced by environmental factors. For instance, silver stearate is insoluble in water, ethanol, and diethyl ether , which can affect its bioavailability and action. Furthermore, the presence of silver stearate in the aquatic environment may trigger a cascade of cellular events, potentially leading to a toxic response .
生化分析
Cellular Effects
Exposure to soluble silver compounds may produce toxic effects, including liver and kidney damage, irritation of the eyes, skin, respiratory, and intestinal tract, and changes in blood cells
Molecular Mechanism
It’s known that Silver stearate can be obtained by the reaction of sodium stearate and silver nitrate
Temporal Effects in Laboratory Settings
In laboratory settings, Silver stearate has been shown to form a white powder
准备方法
Silver stearate can be synthesized through several methods:
Reaction of Sodium Stearate and Silver Nitrate: This method involves the reaction of sodium stearate with silver nitrate to produce silver stearate.
Reaction of Stearic Acid and Silver Nitrate in the Presence of DBU: Another method involves the reaction of stearic acid with silver nitrate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.
Thermal Decomposition Method: Silver nanoparticles coated with silver stearate can be prepared using a thermal decomposition method.
化学反应分析
Silver stearate undergoes various chemical reactions, including:
Oxidation: Silver stearate can undergo oxidation reactions, where it reacts with oxidizing agents to form silver oxide and other by-products.
Reduction: It can be reduced to elemental silver using reducing agents such as ethyl alcohol.
相似化合物的比较
Silver stearate can be compared with other metal stearates, such as:
Calcium Stearate: Used as a stabilizer and lubricant in the plastics industry.
Zinc Stearate: Commonly used as a release agent and lubricant in the rubber and plastics industries.
Barium Stearate: Used as a heat stabilizer in PVC and other polymers.
Silver stearate is unique due to its antimicrobial properties and its ability to form stable nanoparticles, which are valuable in various scientific and industrial applications .
属性
CAS 编号 |
3507-99-1 |
|---|---|
分子式 |
C18H36AgO2 |
分子量 |
392.3 g/mol |
IUPAC 名称 |
octadecanoic acid;silver |
InChI |
InChI=1S/C18H36O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI 键 |
GFPOIRNSQWZZJL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Ag+] |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[Ag] |
Key on ui other cas no. |
3507-99-1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B1595550.png)








